molecular formula C14H21ClN2O B8388268 4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine

4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine

Cat. No. B8388268
M. Wt: 268.78 g/mol
InChI Key: CXZNGNOGBMHPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

[1-[2-(3-chlorophenoxy)ethyl]piperidin-4-yl]methanamine

InChI

InChI=1S/C14H21ClN2O/c15-13-2-1-3-14(10-13)18-9-8-17-6-4-12(11-16)5-7-17/h1-3,10,12H,4-9,11,16H2

InChI Key

CXZNGNOGBMHPQS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)CCOC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner to Example 7, a mixture of 4-aminomethylpiperidine (2.9 g), 4'-chloroacetophenone (3.94 g), toluene (100 ml) and a catalytic amount of p-toluenesulphonic acid was boiled under reflux for five hours with removal of the water formed using a Dean and Stark apparatus. The mixture was cooled and treated with 2-bromoethyl 3-chlorophenyl ether (6.0 g) followed by triethylamine (3.54 ml). The mixture was boiled under reflux for 6 hours and then evaporated to dryness. 6M Hydrochloric acid (50 ml) was added and the mixture heated on a steam bath for 16 hours to give 4-aminomethyl-1-[2-(3-chlorophenoxy)ethyl]piperidine, as an oil. The oil, obtained on work up, was treated with 98% formic acid (5.0 ml) and formaldehyde (5.0 ml, 38% aqueous solution). The mixture was heated on a steam bath for 4 hours. After extractive work up as described in Example 7, the oil obtained was distilled at 120° C. at 0.13 mbar. The distillate was treated with ethereal hydrogen chloride to give 1-[2-(3-chlorophenoxy)ethyl]-4-(dimethylaminomethyl)piperidine dihydrochloride, m.p. 258°-260° C., after recrystallisation from absolute ethanol.
Quantity
2.9 g
Type
reactant
Reaction Step One
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3.94 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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6 g
Type
reactant
Reaction Step Three
Quantity
3.54 mL
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five

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